Cas no 56108-27-1 (1-Benzyl-4-(3-trifuoromethyl)-phenyl-4-piperdinol)

1-Benzyl-4-(3-trifuoromethyl)-phenyl-4-piperdinol structure
56108-27-1 structure
Nome do Produto:1-Benzyl-4-(3-trifuoromethyl)-phenyl-4-piperdinol
N.o CAS:56108-27-1
MF:C19H20F3NO
MW:335.363415718079
CID:56896
PubChem ID:12718203

1-Benzyl-4-(3-trifuoromethyl)-phenyl-4-piperdinol Propriedades químicas e físicas

Nomes e Identificadores

    • 1-Benzyl-4-(3-trifuoromethyl)-phenyl-4-piperdinol
    • 1-BENZYL-4-HYDROXY-4-(3-TRIFLUOROTOLYL)PIPERIDINOL
    • 1-BENZYL-4-HYDROXY-4-(3-TRIDLUOROTOLYL)PIPERIDINOL
    • 1-(Phenylmethyl)-4-(3-(trifluoromethyl)phenyl)-4-piperidinol
    • 1-Benzyl-4-hydroxy-4-(3-trifluorotolyl)pi-peridine
    • 1-benzyl-2-phenyl-4-(trifluoromethyl)piperidin-4-ol
    • 1-Benzyl-4-(3-trifuoromethyl)phenyl-4-piperdinol
    • 1-benzyl-4-(3-trifluoromethylphenyl)piperidin-4-ol
    • 1-benzyl-4-[3-(trifluoromethyl)phenyl]-4-piperidinol
    • A8078
    • N-Benzyl-4-(3-trifuoromethyl)-phenyl-4-piperidinol
    • 1-Benzyl-4-(3-(trifluoromethyl)phenyl)piperidin-4-ol
    • 56108-27-1
    • N-BENZYL-4-(TRIFLUOROMETHYL)PHENYL-4-HYDROXYPIPERIDINE
    • SCHEMBL3136902
    • 1-Benzyl-4-[3-(trifluoromethyl)phenyl]piperid-4-ol
    • FT-0767907
    • 1-Benzyl-4-(3-trifluoromethyl-phenyl)-piperidin-4-ol
    • Inchi: InChI=1S/C19H20F3NO/c20-19(21,22)18(24)11-12-23(14-15-7-3-1-4-8-15)17(13-18)16-9-5-2-6-10-16/h1-10,17,24H,11-14H2
    • Chave InChI: MAUIPYOZAGUDLK-UHFFFAOYSA-N
    • SMILES: C1C=CC(CN2CCC(C(F)(F)F)(O)CC2C2C=CC=CC=2)=CC=1

Propriedades Computadas

  • Massa Exacta: 335.15000
  • Massa monoisotópica: 335.14969875g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 5
  • Contagem de Átomos Pesados: 24
  • Contagem de Ligações Rotativas: 3
  • Complexidade: 398
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 3.8
  • Superfície polar topológica: 23.5Ų

Propriedades Experimentais

  • Densidade: 1.345
  • Ponto de ebulição: 486.724 °C at 760 mmHg
  • Ponto de Flash: 486.724 °C at 760 mmHg
  • PSA: 23.47000
  • LogP: 4.12690

Related Articles

Recomendar Artigos

Fornecedores recomendados
Jinan Hanyu Chemical Co.,Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Jinan Hanyu Chemical Co.,Ltd.
Shanghai Joy Biotech Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Shanghai Joy Biotech Ltd
Shandong Feiyang Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Shandong Feiyang Chemical Co., Ltd
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Baoji Haoxiang Bio-technology Co.Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel